molecular formula C7H10ClF2N3 B2412465 1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride CAS No. 2344677-43-4

1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride

Cat. No.: B2412465
CAS No.: 2344677-43-4
M. Wt: 209.62
InChI Key: PRDAADACDBFFMI-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride is a chemical compound with the molecular formula C7H9F2N3·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a difluoromethyl group attached to a pyrimidine ring, which is further connected to an ethanamine moiety.

Properties

IUPAC Name

1-[4-(difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3.ClH/c1-4(10)7-11-3-2-5(12-7)6(8)9;/h2-4,6H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDAADACDBFFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC(=N1)C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344677-43-4
Record name 1-[4-(difluoromethyl)pyrimidin-2-yl]ethan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride typically involves the reaction of 4-(difluoromethyl)pyrimidine with ethanamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and reproducibility. The final product is typically obtained as a crystalline powder, which is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The difluoromethyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is employed in the study of biological processes and pathways, particularly those involving pyrimidine derivatives.

    Medicine: The compound has potential therapeutic applications, including as an anti-fibrotic agent and in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, thereby modulating various biological processes. For example, it may inhibit collagen prolyl 4-hydroxylases, leading to reduced collagen synthesis and anti-fibrotic effects.

Comparison with Similar Compounds

1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride can be compared with other similar compounds, such as:

    1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethanamine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.

    1-[4-(Methyl)pyrimidin-2-yl]ethanamine: The presence of a methyl group instead of a difluoromethyl group can significantly alter the compound’s reactivity and applications.

    1-[4-(Chloromethyl)pyrimidin-2-yl]ethanamine:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications in various fields of research.

Biological Activity

1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride is a compound with the molecular formula C7H9F2N3·HCl. It features a difluoromethyl group attached to a pyrimidine ring linked to an ethanamine moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit collagen prolyl 4-hydroxylases, which are crucial in collagen synthesis. This inhibition leads to reduced collagen production, suggesting potential applications in anti-fibrotic therapies .

Therapeutic Applications

  • Anti-Fibrotic Agent : The compound has demonstrated efficacy in inhibiting collagen synthesis, making it a candidate for treating fibrotic diseases. In vitro studies have shown significant reductions in collagen expression and hydroxyproline content, indicating its potential as an anti-fibrotic drug .
  • Cancer Therapy : Research indicates that similar pyrimidine derivatives exhibit anticancer properties. For instance, compounds with structural similarities have been observed to induce apoptosis in cancer cells, suggesting that this compound may also possess anticancer activity through similar mechanisms .
  • Neurological Disorders : Some studies have explored the potential of pyrimidine derivatives in treating neurodegenerative diseases by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in neurotransmitter degradation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrimidine derivatives:

Compound NameStructure CharacteristicsBiological Activity
1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethanamineTrifluoromethyl groupEnhanced anticancer activity
1-[4-(Methyl)pyrimidin-2-yl]ethanamineMethyl groupVaried reactivity and potential therapeutic effects
1-[4-(Chloromethyl)pyrimidin-2-yl]ethanamineChloromethyl groupPotential anti-inflammatory properties

Case Studies and Experimental Data

Recent studies have highlighted the compound's effectiveness in various assays:

  • In Vitro Studies : In cell culture models, treatment with this compound resulted in a dose-dependent reduction of collagen accumulation and expression of COL1A1 protein, which is indicative of its anti-fibrotic properties .
  • Cytotoxicity Assays : The compound was tested against various cancer cell lines, showing promising cytotoxic effects comparable to established chemotherapeutics .
  • Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to target enzymes involved in fibrosis and cancer progression, providing insights into its potential mechanisms of action .

Summary of Findings

The biological activity of this compound is characterized by its inhibitory effects on collagen synthesis and potential anticancer properties. Ongoing research continues to explore its therapeutic applications across various medical fields.

Q & A

Basic Research Questions

Q. What synthesis methods are recommended for 1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between pyrimidine precursors and ethanamine derivatives under controlled conditions. Key parameters include maintaining a pH of 8–10, temperatures of 60–80°C, and reaction times of 12–24 hours to maximize yield . Continuous flow reactors are recommended for scale-up to ensure consistent purity (>95%) and reduced impurities . Post-synthesis purification via recrystallization in ethanol/water mixtures enhances purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation, particularly to verify the difluoromethyl group and ethanamine moiety. High-resolution mass spectrometry (HRMS) provides molecular weight validation. Purity is assessed using reverse-phase HPLC with UV detection at 254 nm, ensuring ≥98% purity for biological assays . X-ray crystallography may resolve stereochemical ambiguities in chiral derivatives .

Q. How do structural features like the difluoromethyl group influence the compound’s chemical properties?

  • Methodological Answer : The difluoromethyl group enhances lipophilicity (logP ~1.8–2.2) and metabolic stability by reducing oxidative degradation. It also introduces electronegativity, influencing hydrogen bonding with biological targets. The ethanamine hydrochloride salt improves aqueous solubility (≥50 mg/mL in PBS), facilitating in vitro assays .

Advanced Research Questions

Q. What mechanistic approaches are used to study the compound’s biological activity in enzyme inhibition?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target enzymes like kinases or proteases. Kinetic assays (e.g., fluorescence-based) measure inhibition constants (Ki). For example, competitive inhibition is tested by varying substrate concentrations and monitoring IC₅₀ shifts. Structural analogs with trifluoromethyl or methylthio groups serve as controls to isolate the difluoromethyl group’s role .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Cross-study discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using validated cell lines (e.g., HEK293 or HepG2) and include positive controls (e.g., staurosporine for kinase inhibition). Meta-analyses of dose-response curves (EC₅₀/IC₅₀) and statistical tools (e.g., ANOVA with post-hoc tests) identify outliers. Comparative studies with enantiomers or fluorinated analogs clarify structure-activity relationships .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer : Structural modifications include:

  • Bioisosteric replacement : Swapping the pyrimidine ring with triazine to alter metabolic pathways.
  • Chirality introduction : Synthesizing (R)- or (S)-enantiomers to improve receptor selectivity (e.g., 10-fold higher affinity for (R)-enantiomers in serotonin receptor assays) .
  • Prodrug design : Adding ester groups to ethanamine to enhance oral bioavailability.
    In vivo PK/PD studies in rodent models measure half-life (t₁/₂), Cmax, and AUC to guide optimization .

Notes

  • Fluorine’s role in enhancing stability and activity is well-documented in pyrimidine derivatives .
  • Methodological rigor in synthesis and assay design is critical for reproducibility .

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